Quinaldine
Overview
Description
Quinaldine, also known as 2-Methylquinoline, is an organic compound with the formula CH3C9H6N . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes . It is a colorless oil, but commercial samples can appear colored .
Synthesis Analysis
This compound can be prepared from aniline and paraldehyde via Skraup synthesis or from aniline and crotonaldehyde via Doebner-von Miller variation of the Skraup reaction . Hydrogenation of this compound gives 2-methyltetrahydroquinoline . This reduction can be conducted enantioselectively .
Molecular Structure Analysis
The molecular formula of this compound is C10H9N . Its average mass is 143.185 Da and its monoisotopic mass is 143.073502 Da .
Chemical Reactions Analysis
This compound neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature, which can be supercooled to reach finally the glassy state . It has a critical point at 787 K and 4.9 MPa and its refractive index is 1.8116 . It is insoluble in water .
Scientific Research Applications
Anesthetic Properties in Aquatic Species
Quinaldine has been extensively researched for its anesthetic properties in fish. It has been found that this compound loses effectiveness in solutions with pH values less than 6 and its efficacy is pH-dependent (Sills & Allen, 1971). This compound's anesthetic effects on various species, including largemouth bass and marine goby, have been studied, highlighting its impact on fish behavior and physiological responses (Losey & Hugie, 1994), (Munday & Wilson, 1997). These findings are crucial for aquaculture and fish transportation.
Microbial Metabolism and Environmental Applications
This compound's degradation by microorganisms like Arthrobacter sp. has been observed, where it serves as the sole carbon, nitrogen, and energy source (Hund et al., 1990). This research is significant for understanding the environmental fate of this compound and its potential bioremediation applications.
Analytical Applications and Behavioral Studies
The application of this compound in analytical studies, such as measuring the effects of toxicants on fish behavior, has been explored using technology like Ctrax (Barry, 2012). This research helps in understanding the environmental impact of various substances on aquatic life.
Comparative Studies of Anesthetic Efficacy
This compound has been compared with other anesthetics in various fish species, assessing factors like induction to anesthesia, recovery times, and survival rates (Coyle et al., 2007). Such studies are essential for selecting appropriate anesthetics in aquaculture and fishery management.
Physiological and Pharmacological Research
The influence of this compound on fish physiology, like oxygen consumption and stress responses, has been investigated in several studies (Dixon & Milton, 1978), (Davis & Griffin, 2004). These studies provide insights into the safe and effective use of this compound in aquatic species.
Synthesis and Chemical Applications
Research on the synthesis of this compound derivatives and their biological activity, including antifungal and photosynthesis-inhibiting activity, has been reported, demonstrating this compound's versatility in chemical applications (Jampílek et al., 2005).
Environmental Toxicity and Safety Studies
The toxicity of this compound-based systems towards soil organisms has been assessed, contributing to environmental safety evaluations (Zhang et al., 2018).
Safety and Hazards
Quinaldine is a strong irritant to the mucous membranes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Quinaldine, also known as 2-methylquinoline, is a bioactive compound It’s worth noting that quinoline derivatives have been found to interact with dna .
Mode of Action
It’s known that this compound can be converted to 4-hydroxythis compound by this compound 4-oxidase . This enzyme likely enhances internal oxidative stress when cells are growing on this compound as a carbon source .
Biochemical Pathways
This compound is metabolized by the this compound 4-oxidase enzyme, which is part of the this compound degradation pathway . This enzyme converts this compound to 4-hydroxythis compound . The degradation of this compound is a part of the broader biochemical pathways involved in the metabolism of aromatic compounds.
Pharmacokinetics
It’s known that this compound is insoluble in water , which could affect its absorption and distribution in the body.
Result of Action
The conversion of this compound to 4-hydroxythis compound by this compound 4-oxidase is a key step in the metabolism of this compound . This metabolic transformation allows organisms to utilize this compound as a source of carbon and energy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound is used in the manufacturing of anti-malaria drugs, dyes, and food colorants . It’s also used as an anaesthetic in fish transportation . In some Caribbean islands, it’s used to facilitate the collection of tropical fish from reefs . The environmental context can therefore influence the action, efficacy, and stability of this compound.
Properties
IUPAC Name |
2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUQFGGVLNAIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Record name | QUINALDINE | |
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Related CAS |
62763-89-7 (hydrochloride), 655-76-5 (monosulfate) | |
Record name | 2-Methylquinoline | |
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DSSTOX Substance ID |
DTXSID3040271 | |
Record name | 2-Methylquinoline | |
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Molecular Weight |
143.18 g/mol | |
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Physical Description |
Quinaldine appears as a colorless oily liquid darkening to red-brown on exposure to air. Flash point 175 °F. Denser than water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make dyes, pharmaceuticals and other chemicals., Liquid, Colorless oily liquid with an odor of quinoline; Turns reddish-brown on exposure to air; [Merck Index] | |
Record name | QUINALDINE | |
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Record name | Quinoline, 2-methyl- | |
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Record name | Quinaldine | |
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Boiling Point |
477.7 °F at 760 mmHg (NTP, 1992), 246.00 to 248.00 °C. @ 760.00 mm Hg | |
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Record name | Quinaldine | |
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Flash Point |
175 °F (NTP, 1992) | |
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Density |
1.0585 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | QUINALDINE | |
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Vapor Pressure |
0.00946 [mmHg] | |
Record name | Quinaldine | |
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CAS No. |
91-63-4, 27601-00-9 | |
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Record name | 2-Methylquinoline | |
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Record name | 2-methylquinoline | |
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Record name | QUINALDINE | |
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Melting Point |
28 °F (NTP, 1992), -1.5 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quinaldine?
A1: this compound has the molecular formula C10H9N and a molecular weight of 143.19 g/mol. [, , , ]
Q2: What spectroscopic data is available for this compound and its derivatives?
A2: Researchers have employed various spectroscopic techniques to characterize this compound and its derivatives. These include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, resonance Raman spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy. [, , , , , , , ]
Q3: What are the primary applications of this compound?
A3: this compound is widely utilized in various applications, including the synthesis of dyes, pharmaceuticals, and other valuable chemicals. Notably, its use as an anesthetic for fish is well-documented. [, , , , , , , , ]
Q4: How does this compound function as a fish anesthetic?
A4: While the precise mechanism of action remains unclear, research suggests that this compound enters the fish's system through absorption across the gill membranes. This likely leads to a depression of the central nervous system, inducing anesthesia. [, , , , ]
Q5: Are there any factors influencing the effectiveness of this compound as a fish anesthetic?
A5: Yes, several factors can impact this compound's efficacy as a fish anesthetic. These include the pH of the solution, temperature, fish species, and size. Notably, lower pH levels can significantly reduce its effectiveness. [, , , , ]
Q6: Does this compound pose any risks to fish or their eggs?
A6: Research indicates that this compound is generally safe for fish when used at appropriate concentrations. Studies on rainbow trout eggs demonstrated no harmful effects at concentrations typically used in spawning operations. []
Q7: Can this compound be used for transporting live fish?
A7: Yes, this compound has proven effective in live fish transport. Its use in a buffered, antibiotic-containing transport medium is patented. [, ]
Q8: Can this compound be degraded by microorganisms?
A8: Yes, various bacterial species, particularly those belonging to the genus Arthrobacter, can utilize this compound as their sole carbon and energy source. [, , , , , ]
Q9: What is the pathway for microbial degradation of this compound?
A9: Arthrobacter species degrade this compound through a series of enzymatic steps, ultimately converting it to anthranilate. Key enzymes involved include this compound 4-oxidase and N-acetylanthranilate amidase. [, , , ]
Q10: Are there genetic elements associated with this compound degradation in bacteria?
A10: Yes, the genes responsible for this compound degradation are often located on large linear plasmids, like pAL1 in Arthrobacter nitroguajacolicus Rü61a. These plasmids can be transferred between different Arthrobacter species. [, , ]
Q11: What is this compound 4-oxidase and why is it significant?
A11: this compound 4-oxidase (Qox) is a molybdenum-containing hydroxylase that plays a crucial role in the initial steps of this compound degradation. It catalyzes the hydroxylation of this compound to 1H-4-oxothis compound. This enzyme is notable for its versatility in substrate specificity and its ability to function as both an oxidase and a dehydrogenase. [, , ]
Q12: What role does 1H-3-hydroxy-4-oxothis compound 2,4-dioxygenase play in this compound degradation?
A12: 1H-3-hydroxy-4-oxothis compound 2,4-dioxygenase catalyzes a unique type of oxygenolytic ring cleavage reaction in the this compound degradation pathway. This enzyme acts on 1H-3-hydroxy-4-oxothis compound, ultimately producing N-acetyl-anthranilic acid and carbon monoxide. [, ]
Q13: How does the regulation of this compound catabolism occur in bacteria?
A13: Transcriptional repressors, like MeqR2 in Arthrobacter sp. strain Rue61a, play a crucial role in controlling the expression of genes involved in this compound catabolism. These repressors bind to specific DNA sequences within the promoter regions of catabolic genes, inhibiting their transcription. The activity of MeqR2 is specifically modulated by anthraniloyl-CoA, a key intermediate in the this compound degradation pathway. []
Q14: How is this compound sulfate synthesized?
A14: this compound sulfate, a crystalline form of this compound, is synthesized by reacting this compound with sulfuric acid. This salt exhibits improved handling and solubility compared to pure this compound. []
Q15: How does the pH of the solution impact the chemical behavior of this compound?
A15: The pH of the solution significantly influences the ionization state of this compound. At lower pH levels, this compound exists primarily in its protonated (cationic) form, while at higher pH levels, it exists predominantly in its un-ionized (neutral) form. This shift in ionization state affects its solubility, stability, and biological activity. [, ]
Q16: What is the impact of the this compound's ionization state on its uptake by fish?
A16: Research suggests that only the un-ionized form of this compound effectively penetrates fish tissues. Consequently, the pH of the solution directly influences the amount of this compound that enters the fish's system, ultimately affecting the anesthetic potency. []
Q17: Can this compound undergo hydrogenation reactions?
A17: Yes, this compound can be hydrogenated under specific conditions, leading to the formation of various hydrogenated derivatives, such as 1,2,3,4-tetrahydrothis compound (1-THQ), 5,6,7,8-tetrahydrothis compound (5-THQ), and decahydrothis compound (DHQ). []
Q18: What factors influence the selectivity of this compound hydrogenation?
A18: The selectivity of this compound hydrogenation is influenced by several factors, including the catalyst used, temperature, pressure, and the presence of substituents on the this compound molecule. Notably, steric hindrance caused by the methyl group adjacent to the nitrogen atom in this compound plays a significant role in determining the product distribution. [, ]
Q19: Can this compound be used in the development of novel nanostructured materials?
A19: Yes, this compound and its derivatives have shown potential as building blocks for constructing nanostructured materials. For instance, this compound red, a dye derived from this compound, exhibits self-assembly properties in aqueous solutions, forming chromonic liquid crystals. These liquid crystals possess unique optical and electrical properties that make them attractive for applications in displays, sensors, and other optoelectronic devices. [, ]
Q20: How does this compound red form chromonic liquid crystals?
A20: this compound red molecules self-assemble into columnar aggregates in aqueous solutions driven by attractive aromatic interactions between the dye molecules. These columnar aggregates align themselves in a specific orientation at higher concentrations, resulting in the formation of nematic liquid crystals. The formation and properties of these liquid crystals are influenced by factors such as concentration, temperature, and the presence of other molecules or ions. []
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